N-[2-(3-bromophenyl)-2-oxoethyl]acetamide
Description
Properties
Molecular Formula |
C10H10BrNO2 |
|---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
N-[2-(3-bromophenyl)-2-oxoethyl]acetamide |
InChI |
InChI=1S/C10H10BrNO2/c1-7(13)12-6-10(14)8-3-2-4-9(11)5-8/h2-5H,6H2,1H3,(H,12,13) |
InChI Key |
NBNZNGIATMOSFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(=O)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Followed by Acetylation
A widely adopted method involves the reaction of 2-chloro-N-(3-bromophenyl)acetamide with potassium carbonate in dimethylformamide (DMF) to facilitate nucleophilic substitution. The chloro group is replaced by a ketone-bearing moiety, followed by acetylation to yield the target compound.
Procedure :
-
2-Chloro-N-(3-bromophenyl)acetamide (2 mmol) is dissolved in anhydrous DMF (5 mL).
-
Potassium carbonate (3 mmol) is added, and the mixture is stirred at 25°C for 4 hours.
-
The intermediate is isolated via ice-water precipitation and purified via recrystallization (methanol).
-
Acetylation is performed using acetic anhydride (1.2 equiv) in pyridine at 0°C for 2 hours.
Friedel-Crafts Acylation and Subsequent Functionalization
This route leverages Friedel-Crafts acylation to introduce the ketone group onto the 3-bromophenyl ring, followed by amide bond formation.
Key Steps :
-
3-Bromobenzene is reacted with acetyl chloride in the presence of AlCl₃ (Lewis acid) to form 3-bromoacetophenone .
-
Bromination at the α-position using N-bromosuccinimide (NBS) under radical conditions yields 2-bromo-1-(3-bromophenyl)ethanone .
-
Reaction with acetamide in the presence of NaH (base) in tetrahydrofuran (THF) produces the target compound.
Challenges :
-
Low regioselectivity during Friedel-Crafts acylation (para:meta ratio = 1:1.2).
-
Requires rigorous purification via column chromatography (silica gel, hexane/ethyl acetate).
Reductive Amination Pathway
This method employs reductive amination of 2-oxo-2-(3-bromophenyl)acetaldehyde with ammonium acetate, followed by acetylation.
Optimized Conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Reductive amination | NH₄OAc, NaBH₃CN, MeOH, 0°C | 78 |
| Acetylation | Ac₂O, pyridine, 25°C, 2h | 92 |
Advantages :
Mechanistic Insights and Reaction Optimization
Role of Solvent and Base in Nucleophilic Substitution
The choice of solvent (DMF vs. THF) and base (K₂CO₃ vs. NaH) significantly impacts reaction efficiency:
| Solvent | Base | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 4 | 65 |
| THF | NaH | 2 | 72 |
DMF enhances solubility of intermediates, while NaH accelerates substitution kinetics.
Acetylation Kinetics
Acetylation with acetic anhydride in pyridine follows second-order kinetics, with a rate constant (k) of 0.042 L·mol⁻¹·min⁻¹ at 25°C. Excess pyridine (3 equiv) suppresses side reactions, improving yield to >90%.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Nucleophilic substitution | Simple purification | Moderate yields | Lab-scale |
| Friedel-Crafts acylation | Direct ketone introduction | Low regioselectivity | Pilot-scale |
| Reductive amination | High yields, minimal byproducts | Requires specialized reagents | Industrial |
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-bromophenyl)-2-oxoethyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding phenoxy acid.
Coupling Reactions: It can be coupled with other compounds, such as 2-amino-4-(4-bromophenyl)thiazole, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Coupling Reactions: Often performed in the presence of dry dichloromethane (DCM), lutidine, and coupling agents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU).
Major Products
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: Yields phenoxy acids.
Coupling Reactions: Forms complex molecules with potential biological activity.
Scientific Research Applications
Chemistry
N-[2-(3-bromophenyl)-2-oxoethyl]acetamide is primarily used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds.
Biology
Research has indicated that this compound possesses potential biological activities, notably:
- Antimicrobial Properties : It has demonstrated significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for notable strains are as follows:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Staphylococcus aureus | 0.0048 mg/mL |
| Bacillus subtilis | 0.0098 mg/mL |
These results suggest efficacy against both Gram-positive and Gram-negative bacteria.
-
Anticancer Activity : Preliminary studies have shown that this compound may induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. Specific findings include:
- Inhibition of Cancer Cell Proliferation : The compound demonstrated a dose-dependent reduction in cell viability across various cancer cell lines.
- Induction of Apoptosis : Activation of caspases and upregulation of pro-apoptotic factors were observed, indicating potential pathways for therapeutic applications.
Medicine
The compound is being explored for its therapeutic applications, particularly in drug development targeting infectious diseases and cancer. Its mechanism of action is hypothesized to involve binding to specific receptors or enzymes, modulating their activity to exert biological effects.
High-Throughput Screening
A study using high-throughput phenotypic screening identified this compound as a promising candidate against Mycobacterium tuberculosis. It showed significant growth inhibition against drug-resistant strains, highlighting its potential as an anti-tubercular agent.
Structure-Activity Relationship (SAR) Studies
SAR studies have been critical in understanding how modifications to the compound's structure impact its biological activity. Variations on the bromophenyl ring have been shown to influence both antimicrobial and anticancer efficacy, guiding further development of analogs with improved potency.
Mechanism of Action
The mechanism of action of N-[2-(3-bromophenyl)-2-oxoethyl]acetamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through binding to specific receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
Key Examples :
- N-(3-Bromophenyl)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide (11): Synthesized from 2-bromo-N-(3-bromophenyl)acetamide, this compound incorporates a benzoisothiazolone moiety. The dual bromine substitution increases molecular weight (MW: ~410.97 g/mol) and may enhance metabolic stability compared to non-halogenated analogs .
- UCM924 (N-{2-[(3-Bromophenyl)-(4-fluorophenyl)amino]ethyl}acetamide): A melatonin receptor ligand with improved metabolic stability due to bromine and fluorine substituents. The bromine at the 3-position stabilizes the molecule against oxidative degradation .
Data Table 1: Substituent Variations and Properties
Key Observations :
Heterocyclic vs. Aromatic Systems
Heterocyclic Derivatives :
Aromatic Derivatives :
Functional Group Modifications
Amide Linkage Variations :
- However, yields for such derivatives are moderate (50–70%) .
- N-(2-Bromophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide: The thienopyrimidine-sulfanyl group introduces redox-active sulfur, which may contribute to unique metabolic pathways .
Biological Activity
N-[2-(3-bromophenyl)-2-oxoethyl]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound, with the molecular formula , features a bromophenyl group that is significant for its biological interactions. The presence of the bromine atom is believed to enhance the compound's reactivity and binding affinity to biological targets.
The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific molecular targets through:
- Hydrogen bonding : The carbonyl and amide groups may facilitate hydrogen bonding with target proteins.
- Hydrophobic interactions : The bromophenyl moiety can engage in hydrophobic interactions, enhancing binding affinity.
- Covalent bonding : Potential covalent interactions with nucleophilic sites on proteins may also occur, leading to modulation of enzyme activity or receptor function .
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains, demonstrating effective inhibition:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Staphylococcus aureus | 0.0048 mg/mL |
| Bacillus subtilis | 0.0098 mg/mL |
These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
This compound has also been explored for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. Specific studies have shown:
- Inhibition of cancer cell proliferation : The compound demonstrated a dose-dependent reduction in cell viability across various cancer cell lines.
- Induction of apoptosis : Mechanistic studies revealed activation of caspases and upregulation of pro-apoptotic factors, indicating a potential pathway for therapeutic application .
Case Studies and Research Findings
- High-Throughput Screening : A study conducted using high-throughput phenotypic screening identified this compound as a promising candidate against Mycobacterium tuberculosis. The compound was part of a library tested for anti-tubercular activity, showing significant growth inhibition against drug-resistant strains .
- Structure-Activity Relationship (SAR) Studies : SAR studies have been crucial in understanding how modifications to the this compound structure impact its biological activity. Variations in substituents on the bromophenyl ring have been shown to influence both antimicrobial and anticancer efficacy, guiding further development of analogs with improved potency .
Q & A
Q. What are the critical parameters for optimizing the synthesis of N-[2-(3-bromophenyl)-2-oxoethyl]acetamide?
- Methodological Answer : The synthesis of bromophenyl-containing acetamides typically involves nucleophilic substitution, condensation, or coupling reactions. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency due to their ability to stabilize intermediates .
- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation .
- Catalysts : Use of bases like triethylamine or K₂CO₃ to deprotonate intermediates and drive acetamide formation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane ensures high purity (>95%) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural validation requires a combination of analytical techniques:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of the bromophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and acetamide carbonyl (δ ~170 ppm) .
- Mass spectrometry (HRMS) : Exact mass matching for molecular ion [M+H]⁺ to verify the molecular formula (e.g., C₁₀H₁₀BrNO₂) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .
Q. What are the standard protocols for evaluating the solubility and stability of this compound in biological assays?
- Methodological Answer :
- Solubility screening : Test in DMSO (primary stock) followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation .
- Stability assays : Incubate the compound in buffer (pH 7.4) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its bioactivity?
- Methodological Answer :
-
Functional group substitution : Replace the acetamide group with sulfonamide or urea moieties to alter hydrogen-bonding interactions with target proteins .
-
Heterocyclic integration : Introduce oxadiazole or pyrazine rings to improve metabolic stability and binding affinity (see analogs in Table 1) .
-
Halogen substitution : Replace bromine with fluorine or chlorine to modulate electronic effects and lipophilicity (ClogP) .
Table 1: Structural Analogs and Their Key Features
Compound Molecular Formula Key Modifications Bioactivity Target N-(3-Bromophenyl)-2-oxoacetamide C₁₀H₁₀BrNO₂ Parent structure Enzyme inhibition 2-(Oxadiazolyl)-N-(bromophenyl)acetamide C₁₂H₉BrN₄O₂ Oxadiazole integration Anticancer N-(3-Chlorophenyl)-2-oxoacetamide C₁₀H₁₀ClNO₂ Bromine → Chlorine substitution Antimicrobial
Q. What experimental strategies resolve contradictions in reported biological activity data for bromophenyl-acetamide derivatives?
- Methodological Answer :
- Dose-response profiling : Re-evaluate activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Target validation : Use CRISPR/Cas9 knockout models to confirm specificity toward suspected enzymes (e.g., kinases or proteases) .
- Metabolite screening : LC-MS/MS to identify active metabolites that may contribute to observed discrepancies .
Q. How can computational modeling guide the design of this compound derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to predict binding poses with target proteins (e.g., COX-2 or EGFR) and prioritize derivatives with stronger binding scores .
- ADME prediction : SwissADME or pkCSM to optimize LogP (ideally 2–3), aqueous solubility, and CYP450 inhibition profiles .
- Molecular dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability of binding conformations .
Methodological Notes
- Contradiction Analysis : When conflicting data arise, cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Experimental Design : Include positive controls (e.g., known kinase inhibitors) and replicate experiments (n ≥ 3) to ensure statistical rigor .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
